molecular formula C6H3F4N B1294667 2,3,4,5-Tetrafluoroaniline CAS No. 5580-80-3

2,3,4,5-Tetrafluoroaniline

Cat. No. B1294667
CAS RN: 5580-80-3
M. Wt: 165.09 g/mol
InChI Key: BEECAQIHCYTZHC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoroaniline is a fluorinated aniline derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex organic compounds. The presence of fluorine atoms on the aromatic ring significantly alters the chemical and physical properties of the molecule, making it a valuable compound in materials science and pharmaceutical research .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluoroaniline has been achieved through a promising industrial synthetic route starting from 2,3,5,6-tetrafluorobenzoic acid. This process involves acyl chlorination, amidation, and Hofmann degradation, resulting in a product with a yield of 75.6% and a purity of 98% . Additionally, the synthesis and reactions of 2,3,4,5-tetrafluorophenyllithium, an organolithium intermediate, have been described, which further demonstrates the synthetic utility of tetrafluoroaniline derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been studied using gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the geometric structure and potential function for internal rotation around the C(sp2)-O bond, which is relevant for understanding the behavior of tetrafluoroaniline derivatives .

Chemical Reactions Analysis

Tetrafluoroaniline derivatives have been shown to participate in various chemical reactions. For instance, 2,3,4,5-tetrafluorophenyllithium reacts with different reagents such as water, carbon dioxide, and halides, indicating its versatility as a synthetic intermediate . Moreover, the preparation of 2,3,4,5-tetrafluoro-6-nitroaniline and its conversion to other derivatives, such as tetrafluorobenzimidazoles, -triazoles, and -quinoxalines, has been reported, showcasing the reactivity of the nitro and amino groups in the presence of fluorine substituents .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into an aromatic ring like that of aniline significantly affects the compound's physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased stability and altered reactivity of the molecule. The presence of intra- and intermolecular hydrogen bonds in related compounds, such as 2-aminopolyfluorophenyl derivatives, suggests that similar interactions may influence the properties of 2,3,4,5-tetrafluoroaniline . Additionally, the synthesis of related polyfluoro-compounds and their reactions have been explored, which can provide further insights into the properties of tetrafluoroaniline derivatives .

Scientific Research Applications

Summary of the Application

2,3,4,5-Tetrafluoroaniline is used in the synthesis of polyfluorinated quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activity.

Methods of Application or Experimental Procedures

The compound reacts with glycerol, crotonaldehyde, and methyl vinyl ketone by Skraup reaction to form 5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline .

Results or Outcomes

The reaction results in the formation of polyfluorinated quinolines, which are valuable in various fields, including medicinal chemistry .

2. Formation of Electrochromic Films

Summary of the Application

2,3,5,6-Tetrafluoroaniline is used to study the formation of electrochromic films of poly(2,3,5,6-tetrafluoroaniline) on ITO substrates .

Methods of Application or Experimental Procedures

The compound is used in aqueous solutions utilizing perchloric acid as a dopant .

Results or Outcomes

The application results in the formation of electrochromic films, which have potential uses in various electronic devices .

3. Pharmaceutical Intermediate

Summary of the Application

2,3,4,5-Tetrafluoroaniline is primarily used as a pharmaceutical intermediate in the production of various drugs and medicines .

Results or Outcomes

The use of 2,3,4,5-Tetrafluoroaniline as a pharmaceutical intermediate contributes to the production of various drugs and medicines .

4. Organic Synthesis

Summary of the Application

2,3,4,5-Tetrafluoroaniline is widely used in organic synthesis to create fluorinated compounds for industries such as agriculture and materials science .

Results or Outcomes

The application results in the formation of fluorinated compounds, which have a wide range of uses in various industries .

5. Synthesis of Fluorinated Compounds

Summary of the Application

2,3,4,5-Tetrafluoroaniline is widely used in organic synthesis to create fluorinated compounds for industries such as agriculture and materials science .

Results or Outcomes

The application results in the formation of fluorinated compounds, which have a wide range of uses in various industries .

6. Production of Various Drugs and Medicines

Summary of the Application

2,3,4,5-Tetrafluoroaniline is primarily used as a pharmaceutical intermediate in the production of various drugs and medicines .

Results or Outcomes

The use of 2,3,4,5-Tetrafluoroaniline as a pharmaceutical intermediate contributes to the production of various drugs and medicines .

Safety And Hazards

2,3,4,5-Tetrafluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use personal protective equipment when handling this chemical .

Future Directions

The demand for 2,3,4,5-Tetrafluoroaniline has been on the rise, mainly due to its use in the production of pharmaceutical intermediates and agrochemicals . This suggests that future research and development efforts may focus on improving the synthesis methods for this compound to meet the increasing demand.

properties

IUPAC Name

2,3,4,5-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEECAQIHCYTZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204387
Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluoroaniline

CAS RN

5580-80-3, 71964-99-3
Record name 2,3,4,5-Tetrafluoroaniline
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Record name 5580-80-3
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Record name Aniline, 2,3,4,5-tetrafluoro- (8CI)
Source EPA DSSTox
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Record name Tetrafluoroaniline
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Record name Aniline, 2,3,4,5-tetrafluoro-
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Record name 2,3,4,5-TETRAFLUOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
GM Brooke, WKR Musgrave… - Journal of the Chemical …, 1966 - pubs.rsc.org
5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline have been prepared by Skraup reactions of 2,3,4,5-tetrafluoroaniline with glycerol, crotonaldehyde, and …
Number of citations: 2 pubs.rsc.org
RE Banks, MG Barlow, TJ Noakes… - Journal of the Chemical …, 1977 - pubs.rsc.org
t-Butyl hypochlorite has been used to convert 4-aminoheptafluorotoluene, 4-amino-2,3,5,6-tetrafluorobiphenyl, chlorotetrafluoroanilines, 4-amino-3-chlorotrifluoropyridine, and 4-…
Number of citations: 0 pubs.rsc.org
LS Evans, PA Gale - Chemical communications, 2004 - pubs.rsc.org
Imide linked ‘4 + 4’ macrocycles formed by condensation of isophthaloyl dichloride and tetra- or penta-fluoroaniline - Chemical Communications (RSC Publishing) DOI:10.1039/…
Number of citations: 10 pubs.rsc.org
SA Prikhod'ko, NY Adonin, VN Parmon - Russian Chemical Bulletin, 2009 - Springer
The reaction of pentafluoroacetanilide hydrodefluorination under the action of zinc in the presence of catalytic amounts of complexes, generated in situ from nickel chloride and 2,2′-…
Number of citations: 17 link.springer.com
TD Petrova, VP Mamaev, GG Yakobson - … of the Academy of Sciences of …, 1969 - Springer
Conclusions 1. A. method of synthesis of 2,3,4,5-tetrafluorophenylhydrazine was presented. 2. 5,6, 7, 8-Tetrafluorotetrahydrocarbazole and 2-phenyl-4, 5,6,7-tetrafluoroindole, …
Number of citations: 5 link.springer.com
SX Cai, ZL Zhou, JC Huang… - Journal of medicinal …, 1996 - ACS Publications
A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) was synthesized and evaluated for antagonism of NMDA receptor glycine site. Glycine site affinity was determined …
Number of citations: 62 pubs.acs.org
K SINGH, B Rai, KN UPADHYA… - Journal of Scientific …, 1969 - Benares Hindu University
Number of citations: 0
P Shukla, AH Cowley, JN Jones, JC Gordon… - Dalton …, 2005 - pubs.rsc.org
Six dimeric aminoalanes of formula [Me2Al-µ-N(H)ArF]2 (ArF = 4-C6H4F (1), 2-C6H4F (2), 3,5-C6H3F2 (3), 2,3,4,5-C6HF4 (4), 2,3,5,6-C6HF4 (5) and C6F5 (6)) have been prepared by …
Number of citations: 9 pubs.rsc.org
J Zienkiewicz, P Kaszynski… - The Journal of Organic …, 2004 - ACS Publications
Four bicyclic 4H-[1,2,4]thiadiazines 1a−d were prepared in 74−88% yields in two steps from the corresponding amidines 2. Three of them, 1a, 1b, and 1d, were obtained by thermal …
Number of citations: 30 pubs.acs.org
PC Buxton - 1973 - repository.lboro.ac.uk
The formation of naphthalenes from 2-alkyl benzobarrelenes in the presence of alkyl nitrite is shown to proceed by'1, 4'addition of nitrosonium ion to the benzobarrelene to form an …
Number of citations: 3 repository.lboro.ac.uk

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